molecular formula C26H23F2N5O3 B2417178 7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-84-1

7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2417178
CAS No.: 1040646-84-1
M. Wt: 491.499
InChI Key: SCYPOVOHIYMORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H23F2N5O3 and its molecular weight is 491.499. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

Researchers have explored the structural motif of 1,4-disubstituted aromatic piperazines, similar to the core of the mentioned compound, for their potential as dopaminergic agents. The study by Möller et al. (2017) describes the design of high-affinity dopamine receptor partial agonists by incorporating pyrazolo[1,5-a]pyridine heterocyclic appendages, leading to compounds that favor G protein activation over β-arrestin recruitment at dopamine D2 receptors. These compounds, exemplified by 2-methoxyphenylpiperazine 16c, demonstrated antipsychotic activity in vivo, highlighting their therapeutic potential (Möller et al., 2017).

Mycobacterium tuberculosis GyrB Inhibitors

Another study focused on the development of thiazole-aminopiperidine hybrid analogues, showcasing a different structural feature but relevant due to the piperidine component. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, showcasing significant antimicrobial activity. This highlights the compound's potential application in developing novel antituberculosis agents (Jeankumar et al., 2013).

Novel Fluoroquinolones Against Mycobacterium tuberculosis

Shindikar and Viswanathan (2005) synthesized novel 6,8-difluoroquinoline derivatives with modifications at the piperazine ring, showing in vivo activity against Mycobacterium tuberculosis in mice. This research illustrates the compound's relevance in the synthesis of effective antimicrobial agents targeting tuberculosis (Shindikar & Viswanathan, 2005).

Receptor Binding Assays

Research by Guca (2014) into the binding affinity of compounds with piperazine and pyrazolo[1,5-a]pyridine structures for dopamine receptors suggests potential applications in designing selective receptor ligands. These findings underscore the importance of the structural elements present in the compound for therapeutic purposes (Guca, 2014).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], as explored by Bauer et al. (1976), demonstrates the potential of structurally related compounds in developing central nervous system agents. This research highlights the flexibility of such structures in medicinal chemistry applications (Bauer et al., 1976).

Properties

IUPAC Name

7-[4-(2,4-difluorobenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N5O3/c1-2-30-15-20(23-21(16-30)26(36)33(29-23)18-6-4-3-5-7-18)25(35)32-12-10-31(11-13-32)24(34)19-9-8-17(27)14-22(19)28/h3-9,14-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYPOVOHIYMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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